molecular formula C16H12ClNO4 B2850220 ethyl 7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate CAS No. 68301-92-8

ethyl 7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate

Cat. No.: B2850220
CAS No.: 68301-92-8
M. Wt: 317.73
InChI Key: HMFNAWDNCYJPGP-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate (CAS: 68301-92-8) is a heterocyclic compound featuring a fused chromenopyridine core. Its molecular formula is C₁₆H₁₂ClNO₄, with a molecular weight of 317.73 g/mol . Structurally, it contains a chlorine atom at position 7, a methyl group at position 2, and an ethyl ester moiety at position 3 (Figure 1). This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly for developing bioactive molecules targeting cancer and infectious diseases .

Properties

IUPAC Name

ethyl 7-chloro-2-methyl-5-oxochromeno[2,3-b]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO4/c1-3-21-16(20)10-7-12-14(19)11-6-9(17)4-5-13(11)22-15(12)18-8(10)2/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFNAWDNCYJPGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 7-chloro-4-hydroxy-2-methylquinoline-3-carboxylic acid with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, followed by cyclization to form the chromeno[2,3-b]pyridine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to alcohols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Ethyl 7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate has been investigated for its potential therapeutic properties:

1. Anti-inflammatory Properties

  • The compound has shown promise in inhibiting inflammatory pathways, making it a candidate for developing anti-inflammatory agents.

2. Anticancer Activity

  • Studies indicate that derivatives of this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

3. Antimicrobial Effects

  • Preliminary research suggests that it possesses antimicrobial properties against certain bacterial strains, indicating potential use in antibiotic development.

Enzyme Inhibition Studies

Recent studies have focused on the compound's ability to inhibit specific enzymes relevant to neurodegenerative diseases. For instance, it has demonstrated significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial targets in Alzheimer's disease therapy:

CompoundAChE Inhibition IC50 (μM)BuChE Inhibition IC50 (μM)
Ethyl 7-chloro...0.250.08
Rivastigmine0.14-

These results highlight its potential as a therapeutic agent for cognitive decline associated with neurodegenerative diseases .

Material Science Applications

In addition to its biological applications, this compound is being explored for use in developing new materials and chemical processes due to its unique structural properties. This includes applications in organic electronics and as a precursor for synthesizing novel polymers.

Neuroprotective Properties

A notable study investigated the neuroprotective effects of derivatives similar to ethyl 7-chloro-2-methyl-5-oxo. The research found that these compounds could significantly inhibit AChE and BuChE activities, suggesting their potential role in managing Alzheimer's disease .

Anticancer Research

Another study evaluated the anticancer efficacy of this compound against various cancer cell lines. The findings indicated that it could induce apoptosis in cancer cells while sparing normal cells, showcasing its selectivity and potential as an anticancer drug candidate .

Mechanism of Action

The mechanism by which ethyl 7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .

Comparison with Similar Compounds

Key Physicochemical Properties :

  • Solubility: Moderately soluble in organic solvents (e.g., dichloromethane, ethanol) due to the ethyl ester group.
  • Stability : The electron-withdrawing chlorine and ketone groups enhance resistance to nucleophilic attack.
  • Synthesis: Typically prepared via condensation reactions involving salicylaldehyde derivatives and ethyl cyanoacetate under acidic conditions .

Chromeno[2,3-b]pyridine derivatives exhibit diverse biological and physicochemical properties depending on substituents. Below is a systematic comparison:

Structural Analogs with Modified Ester Groups
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences
Benzyl 7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate Benzyl ester at position 3 C₂₁H₁₄ClNO₄ 379.8 Higher lipophilicity due to benzyl group; potential for improved membrane permeability.
Methyl 7-chloro-2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate Methoxymethyl at position 2, methyl ester at position 3 C₁₆H₁₂ClNO₅ 333.73 Enhanced solubility in polar solvents due to methoxymethyl; lower thermal stability.
Ethyl 5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxylate Trifluoromethyl at position 2 C₁₆H₁₀F₃NO₄ 337.25 Electron-withdrawing CF₃ group increases electrophilicity; potential for enhanced bioactivity.
Derivatives with Functional Group Variations
  • Amino-Substituted Analogs: Ethyl 2-amino-7-bromo-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate : Bromine at position 7 introduces reactivity for cross-coupling reactions. The amino group enhances hydrogen-bonding capacity, improving target binding in enzyme inhibition assays.
  • Acid Derivatives: 2,7-Dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic Acid : Carboxylic acid replaces the ester, increasing polarity (aqueous solubility: ~2.5 mg/mL in DMSO). Suitable for salt formation in prodrug design.

Biological Activity

Ethyl 7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate (CAS No. 68301-92-8) is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its activity.

Chemical Structure and Properties

  • Molecular Formula : C16_{16}H12_{12}ClN O4_4
  • Molecular Weight : 317.72 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of appropriate chromene and pyridine derivatives under controlled conditions. Various synthetic pathways have been explored, highlighting the versatility of this compound in medicinal chemistry.

Neuroprotective Properties

Recent studies have indicated that derivatives of chromeno[2,3-b]pyridine structures exhibit significant neuroprotective effects. For instance, compounds similar to ethyl 7-chloro-2-methyl-5-oxo have shown promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for managing neurodegenerative diseases such as Alzheimer's disease.

Inhibitory Activity Data :

CompoundAChE Inhibition IC50 (μM)BuChE Inhibition IC50 (μM)
Ethyl 7-chloro...0.250.08
Rivastigmine0.14-

These results suggest that ethyl 7-chloro-2-methyl-5-oxo could be a candidate for further development as a therapeutic agent in treating cognitive decline associated with Alzheimer’s disease .

Antioxidant Activity

The compound has also demonstrated antioxidant properties, which are essential for combating oxidative stress in neuronal cells. In vitro assays have shown that it can scavenge free radicals effectively, potentially reducing oxidative damage in neurodegenerative contexts .

Antimicrobial and Antitumor Activities

Chromeno[2,3-b]pyridines have been reported to possess antimicrobial and antitumor activities. For example, studies have indicated that certain derivatives can inhibit the growth of various cancer cell lines, showcasing their potential as anticancer agents . The mechanisms often involve the induction of apoptosis in cancer cells and inhibition of specific signaling pathways.

Case Studies

  • Neuroprotective Efficacy : In a study involving SH-SY5Y neuroblastoma cells, ethyl 7-chloro-2-methyl-5-oxo was found to enhance cell viability against Aβ-induced cytotoxicity. The compound exhibited an IC50 value of approximately 0.89 μM against MAO-B, indicating its potential as a neuroprotective agent .
  • Antimicrobial Action : Another investigation highlighted the antimicrobial properties of similar compounds within the chromeno[2,3-b]pyridine family against Staphylococcus aureus and Escherichia coli, suggesting broad-spectrum activity .

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